

Application Note: Analysis of Sulfachlorpyridazine Residues in Animal Feed using LC-UV

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Compound of Interest

Compound Name: **Sulfachlorpyridazine**

Cat. No.: **B1682503**

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Abstract

This application note details a robust and validated method for the quantitative analysis of **sulfachlorpyridazine** (SCP) residues in various animal feed matrices using Liquid Chromatography with Ultraviolet (LC-UV) detection. The protocol outlines a comprehensive procedure encompassing sample preparation, chromatographic separation, and data analysis. The method is suitable for routine monitoring and quality control in regulatory laboratories and the animal feed industry.

Introduction

Sulfachlorpyridazine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock. The presence of its residues in animal feed is a significant concern due to the potential for adverse effects on animal health, the development of antibiotic resistance, and the carry-over into human food products. Consequently, regulatory bodies have established maximum residue limits (MRLs) for **sulfachlorpyridazine** in animal feed. This necessitates the availability of reliable and validated analytical methods for its routine monitoring. This document provides a detailed protocol for the determination of **sulfachlorpyridazine** in animal feed using LC-UV, a widely accessible and cost-effective technique.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

A precise and efficient sample preparation protocol is crucial for the accurate determination of **sulfachlorpyridazine** in complex feed matrices.

Materials:

- **Sulfachlorpyridazine** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Acetic acid (glacial)
- Ammonia solution
- Deionized water
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB, or Plexa PCX)[1][2]
- Centrifuge
- Vortex mixer
- Rotary evaporator or nitrogen evaporator

Procedure:

- Sample Homogenization: Grind a representative sample of the animal feed to a fine powder to ensure homogeneity.
- Extraction:
 - Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
 - Add 20 mL of a methanol/acetonitrile mixture (1:1, v/v).

- Vortex for 1 minute to ensure thorough mixing.
- Sonicate for 15 minutes in an ultrasonic bath.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully decant the supernatant into a clean flask.
- Repeat the extraction step with another 20 mL of the extraction solvent.
- Combine the supernatants.
- Solvent Evaporation: Evaporate the combined extract to near dryness at 40°C using a rotary evaporator or a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 5 mL of 0.1% acetic acid in water.
- SPE Clean-up:
 - Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
 - Elution: Elute the **sulfachlorpyridazine** from the cartridge with 5 mL of a methanol/ammonia solution (97:3, v/v).
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-UV analysis. Filter the final solution through a 0.45 µm syringe filter before injection.

LC-UV Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

- C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Condition |
|--------------------|--|
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (30:70, v/v) |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |

| UV Detection Wavelength| 272 nm[3] |

Data Presentation

The performance of the LC-UV method was validated for several key parameters. The quantitative data is summarized in the tables below.

Table 1: Method Validation Parameters for **Sulfachlorpyridazine** in Animal Feed

| Parameter | Result |
|-----------------------------------|-----------------------|
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r^2) | > 0.995 |
| Limit of Detection (LOD) | 74 - 265 µg/kg[1][2] |
| Limit of Quantification (LOQ) | 265 - 868 µg/kg[1][2] |

Table 2: Recovery and Precision of **Sulfachlorpyridazine** in Spiked Animal Feed Samples

| Spiked Concentration (mg/kg) | Mean Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
|------------------------------|-------------------|-----------------------------|-----------------------------|
| 2.0 | 47 - 66[1][2] | 4 - 15[1][2] | 7 - 18[1][2] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of **sulfachlorpyridazine** in animal feed.



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Caption: Workflow for **Sulfachlorpyridazine** Analysis in Animal Feed.

Conclusion

The described LC-UV method provides a reliable and sensitive approach for the determination of **sulfachlorpyridazine** residues in animal feed. The sample preparation protocol, incorporating solid-phase extraction, effectively removes matrix interferences, ensuring accurate quantification. The method's validation demonstrates satisfactory performance in terms of linearity, recovery, and precision, making it suitable for routine monitoring to ensure compliance with regulatory standards.

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References

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